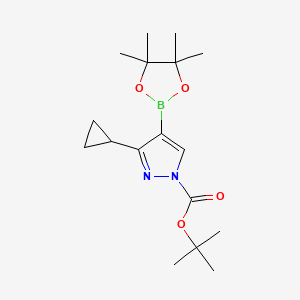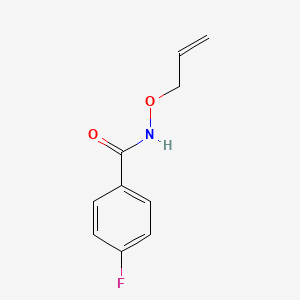
2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable electrophiles.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Attachment of the Piperazine Moiety: The piperazine ring can be attached via nucleophilic substitution reactions with appropriate piperazine derivatives.
Alkynylation: The prop-2-ynyl group can be introduced through alkynylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring or the piperazine moiety.
Substitution: The benzyl and prop-2-ynyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-1,3,4-thiadiazole: Lacks the piperazine and prop-2-ynyl groups.
5-(4-Prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole: Lacks the benzyl group.
2-Benzyl-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole: Contains a methyl group instead of the prop-2-ynyl group.
Uniqueness
The unique combination of the benzyl, piperazine, and prop-2-ynyl groups in 2-Benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
2-benzyl-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-2-8-19-9-11-20(12-10-19)16-18-17-15(21-16)13-14-6-4-3-5-7-14/h1,3-7H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOOXMJEXXNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2395139.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2395146.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)


